molecular formula C19H25N3O6 B11491748 Ethyl 4-(3,4-dimethoxyphenyl)-6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidine-5-carboxylate

Ethyl 4-(3,4-dimethoxyphenyl)-6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidine-5-carboxylate

Cat. No.: B11491748
M. Wt: 391.4 g/mol
InChI Key: ZVOXQIRMBPOFEV-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dimethoxyphenyl)-6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of dihydropyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as methoxyphenyl, hydroxy, morpholinyl, and ethyl carboxylate. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of Ethyl 4-(3,4-dimethoxyphenyl)-6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with urea and morpholine under acidic or basic conditions to yield the desired dihydropyrimidine derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 4-(3,4-dimethoxyphenyl)-6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Scientific Research Applications

Ethyl 4-(3,4-dimethoxyphenyl)-6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-dimethoxyphenyl)-6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase (COX) by binding to their active sites, thereby reducing the production of pro-inflammatory mediators like prostaglandins . Additionally, it can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxy group.

Comparison with Similar Compounds

Ethyl 4-(3,4-dimethoxyphenyl)-6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidine-5-carboxylate can be compared with other dihydropyrimidine derivatives such as:

    Ethyl 4-(3,4-dimethoxyphenyl)-6-hydroxy-2-(piperidin-4-yl)-4,5-dihydropyrimidine-5-carboxylate: Similar structure but with a piperidine ring instead of morpholine, which may alter its biological activity.

    Ethyl 4-(3,4-dimethoxyphenyl)-6-hydroxy-2-(pyrrolidin-4-yl)-4,5-dihydropyrimidine-5-carboxylate: Contains a pyrrolidine ring, leading to different pharmacokinetic properties.

    Ethyl 4-(3,4-dimethoxyphenyl)-6-hydroxy-2-(azepan-4-yl)-4,5-dihydropyrimidine-5-carboxylate: Features an azepane ring, which may impact its solubility and stability.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical and biological properties.

Properties

Molecular Formula

C19H25N3O6

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C19H25N3O6/c1-4-28-18(24)15-16(12-5-6-13(25-2)14(11-12)26-3)20-19(21-17(15)23)22-7-9-27-10-8-22/h5-6,11,15-16H,4,7-10H2,1-3H3,(H,20,21,23)

InChI Key

ZVOXQIRMBPOFEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCOCC2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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